molecular formula C15H14N2 B13874349 (2-pyridin-2-yl-ethyl)-1H-indole

(2-pyridin-2-yl-ethyl)-1H-indole

Cat. No.: B13874349
M. Wt: 222.28 g/mol
InChI Key: PGGGPJBOOYCFEK-UHFFFAOYSA-N
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Description

(2-pyridin-2-yl-ethyl)-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, present in numerous biologically active compounds and FDA-approved drugs, and is known for its versatility in interacting with diverse biological targets . Specifically, indole derivatives bearing pyridinyl groups, such as this compound, have been investigated for their potential cytotoxic and anti-proliferative properties against various cancer cell lines . Research into structurally similar 2-pyridin-2-yl-1H-indole derivatives has also explored their binding affinity to receptors such as the estrogen receptor, highlighting the potential of this chemical class in developing receptor-targeted therapies . Furthermore, a closely related analog, 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine, has been identified in databases as a small molecule with predicted activity against Beta-secretase 1 (BACE1), a key enzyme targeted in Alzheimer's disease research . This positions this compound as a valuable chemical building block for researchers designing and synthesizing novel compounds for oncology, neuroscience, and endocrinology. Its utility lies in its potential to be optimized into lead compounds with improved efficacy and selectivity for various therapeutic applications.

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2-pyridin-2-ylethyl)indole

InChI

InChI=1S/C15H14N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-8,10-11H,9,12H2

InChI Key

PGGGPJBOOYCFEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Intramolecular Cyclodehydration of α-Anilinyl-2-pyridin-2-yl-ethanones

One method reported involves the synthesis of 2-pyridin-2-yl-1H-indole derivatives through intramolecular cyclodehydration of α-anilinyl-2-pyridin-2-yl-ethanones. The process typically uses substituted α-anilinyl or 3-anisidyl ethanones bearing a 2-pyridin-2-yl substituent. This cyclodehydration leads to the formation of the indole ring fused with the pyridin-2-yl-ethyl side chain.

  • This method was used to prepare a series of derivatives (4a-f), which exhibited interesting fluorescent properties and estrogen receptor binding affinity.
  • The reaction conditions and yields are optimized to favor intramolecular ring closure under dehydrating conditions, often using acidic or thermal cyclization protocols.

Summary Table 1: Intramolecular Cyclodehydration Method

Step Reagents/Conditions Outcome Notes
Preparation of α-anilinyl-2-pyridin-2-yl-ethanone Starting from substituted anilines and pyridinyl ethanones Intermediate ketone derivative Precursor for cyclodehydration
Cyclodehydration Acidic or thermal conditions Formation of 2-pyridin-2-yl-1H-indole derivatives Fluorescent, bioactive compounds

Reference: Synthesis and ER binding properties study, 2006

Alkylation of Ethyl Indol-2-carboxylate Followed by Hydrazinolysis and Condensation

Another approach involves the alkylation of ethyl indol-2-carboxylate at the nitrogen atom with 2-pyridyl-ethyl halides or related electrophiles in the presence of aqueous KOH in acetone. This method allows selective N-alkylation to yield ethyl 1-(2-pyridin-2-yl-ethyl)-1H-indole-2-carboxylate.

  • Subsequent hydrazinolysis of the ester produces the corresponding indol-2-carbohydrazide.
  • The carbohydrazide intermediate can then be condensed with aldehydes such as pyridine-3-carboxyaldehyde to form hydrazone derivatives, which can be further cyclized or modified.

Summary Table 2: Alkylation and Hydrazinolysis Route

Step Reagents/Conditions Outcome Notes
N-Alkylation Ethyl indol-2-carboxylate + 2-pyridyl ethyl bromide, aq. KOH, acetone Ethyl 1-(2-pyridin-2-yl-ethyl)-1H-indole-2-carboxylate High yield, mild conditions
Hydrazinolysis Hydrazine hydrate in ethanol Indol-2-carbohydrazide Precursor for condensation
Condensation with aldehydes Aromatic aldehydes + acetic acid catalyst, ethanol, reflux Hydrazone derivatives Functionalized indole compounds

Reference: Alkylation and hydrazinolysis study with indole derivatives, 2016

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has been employed for the preparation of pyridinyl-substituted indoles. For example, Suzuki-Miyaura coupling between boronic acid derivatives of indole and halogenated pyridines or vice versa enables the formation of C-C bonds linking the indole to the pyridine moiety.

  • Typical catalysts include palladium dibenzylideneacetone and ligands such as XantPhos.
  • Base such as cesium carbonate is used in mixed solvents (e.g., cyclopentyl methyl ether and water).
  • This method allows the introduction of various substituents on both the indole and pyridine rings.

Summary Table 3: Palladium-Catalyzed Cross-Coupling

Step Reagents/Conditions Outcome Notes
Suzuki coupling Indolyl boronic acid + 2-halopyridine, Pd(dba)2, XantPhos, Cs2CO3, CPME/H2O 2-(Pyridin-2-yl)-1H-indole derivatives Moderate to good yields (47-78%)
Purification Column chromatography Pure pyridinyl-indole products Crystalline solids

Reference: ACS Omega, 2019

Condensation of Indol-3-carbaldehyde Derivatives with Pyridin-2-amine

A related synthetic route involves the condensation of indol-3-carbaldehyde derivatives with pyridin-2-amine under reflux in ethanol with catalytic glacial acetic acid. This reaction forms Schiff base derivatives linking the indole and pyridine units via a methylene bridge.

  • The reaction typically proceeds over 5-6 hours.
  • The products are isolated by filtration, washed, and recrystallized.
  • Characterization by FTIR, NMR, and mass spectrometry confirms the structure.

Summary Table 4: Condensation Method

Step Reagents/Conditions Outcome Notes
Condensation Indol-3-carbaldehyde + pyridin-2-amine, EtOH, glacial acetic acid, reflux (E)-N-((2-(1H-indol-3-yl)methylene)pyridin-2-amine derivatives Moderate yields (~64-71%)
Isolation Filtration, recrystallization Pure Schiff bases Characterized by spectroscopic methods

Reference: Anticancer compound synthesis, 2025

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Intramolecular cyclodehydration Direct ring closure from α-anilinyl ethanones Efficient ring formation, fluorescent products Requires specific ketone precursors
Alkylation + Hydrazinolysis N-alkylation followed by hydrazide formation High selectivity, versatile intermediate Multi-step, requires hydrazine handling
Palladium-catalyzed cross-coupling Suzuki coupling of boronic acids and halides Broad substrate scope, good yields Expensive catalysts, sensitive to conditions
Condensation of aldehyde + amine Schiff base formation under mild reflux Simple, straightforward Products are imines, may require further reduction

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridin-2-ylethyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), nitro groups, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Mechanism of Action

1-(2-Pyridin-2-ylethyl)indole can be compared with other similar compounds, such as:

Uniqueness: 1-(2-Pyridin-2-ylethyl)indole is unique due to its combination of indole and pyridine structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between (2-pyridin-2-yl-ethyl)-1H-indole analogs and related indole derivatives:

Table 1: Comparative Analysis of Indole Derivatives

Compound Name Substituent Position & Group Key Properties/Applications Reference
2-Pyridin-2-yl-1H-indole 2-position: Pyridin-2-yl Forms N,N′-chelate organoboron complexes; used in metal coordination chemistry.
3-(2-Methoxyethyl)-2-(2-pyridinyl)-1H-indole 2: Pyridin-2-yl; 3: Methoxyethyl Volatile biomarker in saliva; significant variation across estrus cycles (P < 0.05).
2-Phenyl-1H-indole 2-position: Phenyl Industrial intermediate; safety data available (CAS 948-65-2).
3-(Piperidin-3-yl)-1H-indole 3-position: Piperidin-3-yl Serotonin receptor ligand (5HT1A-R/SERT affinity); pharmacophore in neuroactive agents.
2-(Pyridin-4-ylmethyl)-1H-indole 2-position: Pyridin-4-ylmethyl Synthetic intermediate for pyridoindoles; used in organic methodology development.

Structural and Functional Insights

Pyridinyl vs. Phenyl Substituents 2-Pyridin-2-yl-1H-indole exhibits enhanced metal-coordination capability due to the pyridine nitrogen, enabling applications in organoboron chemistry (e.g., reactions with FcBMeBr to form ferrocene-containing complexes) . 2-Phenyl-1H-indole lacks nitrogen-mediated reactivity but is widely used in industrial synthesis due to its stability and simple aromatic substitution pattern .

Substituent Position and Bioactivity

  • 3-(Piperidin-3-yl)-1H-indole demonstrates high affinity for serotonin receptors, a property absent in pyridinyl-substituted analogs. This highlights the importance of substituent position (3 vs. 2) and nitrogen environment (piperidinyl vs. pyridinyl) in neuropharmacology .
  • 3-(2-Methoxyethyl)-2-(2-pyridinyl)-1H-indole was identified as a volatile biomarker in mammalian saliva, suggesting that alkyloxy-pyridinyl substituents enhance volatility and biological detectability .

Synthetic Methodologies Pyridinyl-substituted indoles are synthesized via palladium-catalyzed cross-coupling or organometallic reactions (e.g., with BPh₃ or FcBMeBr) . Piperidinyl-substituted indoles require multistep functionalization, including nucleophilic substitution or reductive amination, to integrate the heterocyclic amine .

Physicochemical Properties

  • 2-Pyridin-2-yl-1H-indole (estimated molecular weight: ~168.19 g/mol) is less volatile than 3-(2-methoxyethyl)-2-(2-pyridinyl)-1H-indole , which was detected via GC/MS in saliva studies .
  • 1H-Indole itself acts as a bacterial oxidative stress biosignal, but pyridinyl or phenyl substituents may alter its bioavailability and environmental persistence .

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